N,N'-Diheptyl-P-phenylenediamine

Description

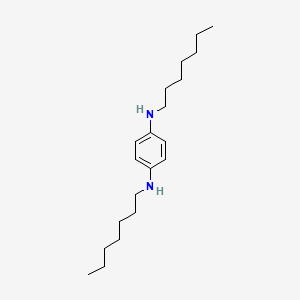

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-diheptylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16,21-22H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXCURAAWYXTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1=CC=C(C=C1)NCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,n Diheptyl P Phenylenediamine

Direct N-Alkylation Synthesis Routes for N,N'-Diheptyl-P-phenylenediamine

The most straightforward approach to synthesizing this compound is through the direct N-alkylation of p-phenylenediamine (B122844). This method involves the reaction of the primary amine groups of p-phenylenediamine with an alkylating agent.

Reaction Pathways Utilizing Alkyl Bromides with p-Phenylenediamine

A common and direct method for the synthesis of N,N'-dialkyl-p-phenylenediamines is the reaction of p-phenylenediamine with an alkyl bromide. researchgate.net In the case of this compound, this involves reacting p-phenylenediamine with 1-bromoheptane. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the p-phenylenediamine attack the electrophilic carbon atom of the 1-bromoheptane, leading to the formation of a C-N bond and the displacement of the bromide ion. This process typically occurs in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

This direct N-alkylation process has been demonstrated for the synthesis of analogous compounds like N,N'-dihexyl-p-phenylenediamine from p-phenylenediamine and 1-hexyl bromide, achieving high yield and selectivity even without the use of nitrogen protection or catalysts. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the direct N-alkylation reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize yield and selectivity include temperature, solvent, the nature of the base, and the presence of a catalyst. For similar N-alkylation reactions, it has been shown that higher temperatures and the use of a suitable catalyst can significantly increase the reaction rate. google.com

For instance, in the related synthesis of N,N'-dialkyl-p-phenylenediamines, reaction conditions can be fine-tuned to favor the desired product. The table below illustrates typical parameters that are often optimized in such syntheses.

| Parameter | Condition | Effect on Reaction |

| Temperature | 50-350 °C | Higher temperatures generally increase the reaction rate. google.com |

| Solvent | Toluene, Methanol, Water | The choice of solvent can influence reactant solubility and reaction pathway. researchgate.netorganic-chemistry.org |

| Base | Sodium Carbonate, Cesium Carbonate | Neutralizes the acid byproduct, driving the reaction to completion. researchgate.netorganic-chemistry.org |

| Catalyst | Alkyl aluminum halide, Nickel-based catalysts | Can increase the rate and selectivity of the alkylation. google.comresearchgate.net |

Alternative Synthetic Strategies for this compound and Related Derivatives

Beyond direct alkylation, other synthetic methodologies can be employed to produce this compound and its derivatives. These alternative routes often provide advantages in terms of starting material availability, reaction efficiency, and the ability to generate a wider range of substituted products.

Condensation Reactions Involving p-Nitroaniline and Ketone Intermediates

An alternative pathway to N,N'-dialkyl-p-phenylenediamines involves the condensation of p-nitroaniline with a ketone, followed by reduction. For the synthesis of this compound, this would conceptually involve the reaction of p-nitroaniline with heptan-2-one or a similar ketone. The initial condensation would form an imine or enamine intermediate, which is then reduced to the corresponding secondary amine. The nitro group is subsequently reduced to an amine to yield the final p-phenylenediamine derivative.

A related one-step synthesis involves the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air to afford N,N'-dialkyl-p-phenylenediamines. rsc.org This method is notable for its high atom economy, with water being the major byproduct. rsc.org Another approach involves the reductive alkylation of p-phenylenediamine with ketones, such as the synthesis of N,N'-dicyclohexyl-p-phenylenediamine from p-phenylenediamine and cyclohexanone (B45756) in the presence of a hydrogenation catalyst. google.com

Catalytic Approaches in Amine Antioxidant Production

Catalysis plays a crucial role in the modern synthesis of amine antioxidants, offering greener and more efficient routes. Various catalytic systems have been developed for N-alkylation and related transformations.

Reductive Amination: This is a widely used method for synthesizing amines. youtube.com It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com For producing this compound, one could envision a two-step reductive amination of p-phenylenediamine with heptanal. The use of specific reducing agents like sodium cyanoborohydride allows for one-pot procedures where the imine formation and reduction occur concurrently. youtube.commasterorganicchemistry.com

Transition Metal Catalysis: Non-noble metal catalysts, such as those based on nickel, have been developed for the N-alkylation of amines with alcohols, which are considered green alkylating agents as water is the only byproduct. nih.gov For example, a NiCuFeO catalyst has been shown to be effective for the N-alkylation of various amines with alcohols. researchgate.net Rhodium-catalyzed amination of phenols with amines also provides a direct route to anilines, which are precursors to p-phenylenediamines. organic-chemistry.org

The table below summarizes some catalytic systems used in the synthesis of related amine compounds.

| Catalyst System | Reactants | Product Type | Reference |

| Raney Nickel | N,N-Dimethyl-4-nitroaniline, Hydrogen | N,N-Dimethyl-1,4-phenylenediamine | rasayanjournal.co.in |

| CuO/C | p-Nitro-N,N-dimethylaniline, Hydrazine (B178648) hydrate (B1144303) | N,N-Dimethyl-p-phenylenediamine | google.com |

| [Cp*RhCl₂]₂ | Phenols, Amines | Anilines | organic-chemistry.org |

| NiCuFeO | Amines, Alcohols | N-alkyl amines | researchgate.net |

Derivatization and Functionalization of this compound Analogues

The derivatization and functionalization of p-phenylenediamine analogues are important for tuning their chemical and physical properties, such as antioxidant efficacy and solubility. Various chemical transformations can be applied to the parent p-phenylenediamine core or its N-alkylated derivatives.

For instance, p-phenylenediamine itself can be derivatized by reaction with benzaldehyde (B42025) to form an imine derivative, which can be useful for analytical purposes. nih.gov More complex functionalization can involve introducing different substituents on the aromatic ring or modifying the alkyl chains. For example, the synthesis of N,N'-diaryl ethylenediamines has been achieved through dual nickel/photoredox-catalyzed reactions. researchgate.net Reductive alkylation of N-phenyl-p-phenylenediamine with various diketones has been used to introduce more complex alkyl groups. cdnsciencepub.com Furthermore, fluorescent derivatization using reagents like 5-(4,6-dichlorotriazinyl) amino fluorescein (B123965) (DTAF) has been used to improve the detection sensitivity of p-phenylenediamines. rsc.org

Strategies for Modifying the Aromatic Ring and Nitrogen Substituents

Modification of the this compound structure can be strategically targeted at either the central aromatic ring or the N-heptyl substituents, enabling the fine-tuning of its electronic and physical properties.

The aromatic ring of p-phenylenediamine derivatives is electron-rich due to the strong electron-donating nature of the two amino groups. This high electron density activates the ring, making it susceptible to electrophilic aromatic substitution reactions. These reactions are generally directed to the ortho positions relative to the amine groups. Methodologies for the ortho-selective C-H amination of aniline (B41778) derivatives have been developed, which could be adapted to introduce additional functional groups onto the benzene (B151609) core. acs.org Such modifications can influence the steric and electronic environment of the molecule, which in turn affects the properties of any resulting polymers.

Altering the N-substituents typically involves a completely new synthesis rather than a modification of the existing this compound molecule. A general and efficient one-step synthesis for N,N'-dialkyl-p-phenylenediamines involves the condensation of 1,4-cyclohexanedione with primary alkylamines, such as heptylamine (B89852), in the presence of air. rsc.org This method proceeds at room temperature with high atom economy, using water as the main byproduct. rsc.org Therefore, to create derivatives with different alkyl chains, one would simply substitute heptylamine with another primary amine in the initial synthesis.

Synthesis of Polymeric Systems Incorporating Phenylenediamine Units

The bifunctional nature of this compound, possessing two reactive amine groups, makes it a suitable monomer for the synthesis of various polymeric systems. Its incorporation into polymer backbones can impart valuable properties such as thermal stability, solubility, and electrochemical activity.

Electroactive poly(amide-imide)s (PAIs) are a class of high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the processability of polyamides. The incorporation of redox-active units like this compound into the polymer chain yields materials with interesting electrochromic properties.

The synthesis of these PAIs is typically achieved through polycondensation reactions. researchgate.netntu.edu.tw In one common approach, a diamine monomer, such as this compound, is reacted with a diimide-dicarboxylic acid. ntu.edu.twrsc.org This reaction is often activated by triphenyl phosphite (B83602) in a solution containing a base like pyridine (B92270) and a salt such as calcium chloride. researchgate.net

Alternatively, a two-step method can be employed where the diamine is first reacted with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor. mdpi.com This intermediate is then converted into the final poly(amide-imide) through either thermal or chemical cyclodehydration. mdpi.com The resulting PAIs derived from N,N'-disubstituted-p-phenylenediamines are generally characterized by good solubility in organic solvents, high glass-transition temperatures (often exceeding 200°C), and significant thermal stability with decomposition temperatures above 450°C. rsc.org The presence of the phenylenediamine units allows the polymer films to undergo reversible electrochemical oxidation, which is accompanied by distinct color changes, making them suitable for electrochromic applications. rsc.org

Table 1: General Properties of Electroactive Poly(amide-imide)s Containing Phenylenediamine Units

| Property | Description |

|---|---|

| Synthesis Method | Polycondensation of a diamine (e.g., this compound) with a diimide-diacid or tetracarboxylic dianhydride. ntu.edu.twmdpi.com |

| Solubility | Generally soluble in various organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). ntu.edu.twrsc.org |

| Thermal Stability | High, with glass transition temperatures (Tg) typically in the range of 200–300°C and 10% weight loss temperatures above 450°C. rsc.org |

| Electrochemical Activity | Exhibit reversible oxidation and reduction cycles. rsc.org |

| Electrochromic Behavior | Show distinct color changes between neutral and oxidized states. rsc.org |

This table presents generalized data based on PAIs derived from various N,N'-disubstituted-p-phenylenediamines.

Oxidative polymerization is a direct method for synthesizing conjugated polymers from aromatic amines like p-phenylenediamine and its derivatives. This process typically involves a chemical oxidant in an acidic medium to facilitate the coupling of monomer units.

When p-phenylenediamine is polymerized through oxidation, the resulting polymer is not a simple linear chain but a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which has a structure analogous to the pernigraniline form of polyaniline. researchgate.net The polymerization can be initiated using oxidants such as ammonium (B1175870) persulfate in a hydrochloric acid solution or silver nitrate (B79036) in nitric or acetic acid. researchgate.netresearchgate.netnih.gov

For this compound, the presence of the bulky, flexible heptyl groups on the nitrogen atoms is expected to significantly influence the properties of the resulting polymer. A key advantage is the anticipated improvement in solubility. researchgate.net While poly(p-phenylenediamine) itself is often insoluble, the alkyl side chains can disrupt inter-chain packing, reducing van der Waals forces and allowing the polymer to dissolve in common organic solvents. researchgate.net This enhanced solubility is crucial for processing and fabricating thin films for electronic applications. However, the bulky substituents may also affect the polymer's final electrical conductivity by altering the planarity of the conjugated backbone. nih.gov The resulting soluble, electroactive polymers have potential applications in various fields, including conductive coatings and materials for energy storage.

Mechanistic Investigations of N,n Diheptyl P Phenylenediamine in Material Protection

Antioxidant and Antiozonant Mechanisms of Action

N,N'-disubstituted p-phenylenediamines (PPDs) are crucial additives in the rubber industry, offering protection against degradation caused by oxygen and ozone. researchgate.net Their effectiveness stems from their ability to react with ozone and prevent it from breaking down the polymer chains in rubber. scirp.org These compounds migrate to the surface of the rubber, where they preferentially react with ozone, thus safeguarding the material's integrity. scirp.org

Scavenging of Reactive Oxygen Species and Free Radicals

PPDs, a class of primary antioxidants, inhibit the propagation of degradation by donating a reactive hydrogen atom to free radicals. scirp.org This action effectively neutralizes the reactive species and prevents further damage to the material. researchgate.net The antioxidant mechanism involves the interaction of PPDs with free radicals through various pathways, including hydrogen abstraction and electron transfer reactions, which result in less reactive products. researchgate.net

The scavenging activity of antioxidants can be evaluated using various methods. One such method involves the use of the N,N-dimethyl-p-phenylenediamine (DMPD) probe, which forms a colored radical cation in the presence of reactive oxygen species (ROS). researchgate.net The decrease in the absorbance of this radical cation in the presence of an antioxidant indicates its ROS scavenging ability. researchgate.net

Electron Transfer Pathways and Redox Chemistry

The antioxidant and antiozonant actions of PPDs are rooted in their electron transfer capabilities. The reaction between PPDs and ozone is initiated by a one-electron transfer from the PPD molecule to ozone, leading to the formation of a PPD radical cation. researchgate.net This initial step is a key aspect of their protective mechanism.

Electrochemical studies, such as cyclic voltammetry, have shown that PPDs exhibit reversible redox couples. researchgate.net The first oxidation potential is influenced by the substituents on the nitrogen atoms. researchgate.net The ability of PPDs to undergo oxidation and form stable radical cations is central to their function as antioxidants. nih.govnih.gov The formation of these radical cations has been confirmed by techniques like electron spin resonance (ESR) and UV-Vis spectroscopy. epa.gov

Formation of Protective Surface Films Against Ozone Attack

A critical aspect of the antiozonant protection offered by PPDs is the formation of a protective film on the material's surface. When N,N'-dioctyl-p-phenylenediamine was ozonized, a film was observed with a spectrum identical to that of the ozonized liquid compound, with no evidence of ozonized rubber products. acs.org This finding supports the theory of a scavenger or protection-layer mechanism for antiozonant action. acs.org The PPDs migrate to the surface and react with ozone, forming this protective layer that shields the underlying material from degradation. researchgate.net

Kinetic Analysis of Ozonation Reactions with Phenylenediamine Structures

The rate of reaction between PPDs and ozone is a crucial factor in their effectiveness as antiozonants. The antiozonant activity of PPDs correlates with the free enthalpy of formation of their respective radical cations. researchgate.netepa.gov A lower free energy of formation for the radical cation corresponds to a higher antiozonant activity. researchgate.netepa.gov Studies have shown that the reaction between ozone and PPDs can lead to the formation of nitroxyl (B88944) radicals. researchgate.netresearchgate.net

Interactive Data Table: Ozonation Reaction Products of PPDs

| PPD Derivative | Reaction with Ozone Products | Detection Method | Reference |

|---|---|---|---|

| N,N'-dimethylbutyl-p-phenylenediamine (6PPD) | Radical cation (6PPD•+), Nitroxyl radical | ESR, UV-Vis | epa.gov |

| N,N'-diaryl-p-phenylenediamine (DPPD) | Radical cation | ESR, UV-Vis | epa.gov |

| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPPD) | Radical cation | ESR, UV-Vis | epa.gov |

Role in Preventing Thermal and Environmental Degradation of Polymeric Materials

PPDs play a significant role in preventing the thermal and environmental degradation of polymeric materials. mdpi.com They are added to rubber formulations to protect against thermal degradation, among other factors. mdpi.com The thermal degradation of polymers is a complex process that can be influenced by the type of polymer and the processing conditions. mdpi.com The presence of antioxidants like PPDs helps to mitigate this degradation.

The environmental degradation of polymers is also a major concern. PPDs, while protecting the rubber, can themselves be transformed into other products. For example, the reaction of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) with ozone can form 6PPD-quinone, a known toxicant. mdpi.comnsf.gov The degradation of PPDs can be influenced by environmental factors such as pH, temperature, and oxygen concentration. nih.govnih.gov

Mechanisms of Action in Lubricant Performance Enhancement

While the primary focus of the provided information is on the role of PPDs in material protection, particularly in rubber, the fundamental antioxidant mechanisms are also relevant to their potential use in lubricants. The ability of PPDs to scavenge free radicals and undergo redox reactions makes them suitable for inhibiting oxidation processes in lubricants, which is a major cause of lubricant degradation and reduced performance. The formation of protective films could also play a role in reducing wear and friction between moving parts.

Anti-wear and Anti-corrosion Mechanisms

The protective action of N,N'-Diheptyl-P-phenylenediamine against wear and corrosion is primarily attributed to its ability to form a durable, protective layer on metal surfaces. This phenomenon is characteristic of p-phenylenediamine (B122844) (PPD) derivatives, which are known to be effective corrosion inhibitors. The core mechanism involves the adsorption of the molecule onto the metallic substrate. This process is facilitated by the presence of electron-rich centers within the molecule, namely the non-bonding electrons of the nitrogen atoms and the π-electrons of the aromatic ring. semanticscholar.org These electrons enable the molecule to form a coordinate bond with the metal surface, resulting in a densely packed, adsorbed film. semanticscholar.org

This protective film acts as a physical barrier, effectively isolating the metal from the surrounding corrosive environment. It hinders the access of corrosive agents like oxygen and moisture to the metal surface, thereby stifling the electrochemical reactions that lead to corrosion. nih.gov The long alkyl chains (heptyl groups) in this compound enhance its protective function by increasing its insolubility in water and promoting the formation of a stable, water-repellent film. nih.gov

Research on related p-phenylenediamine derivatives has demonstrated their capacity to function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netcovenantuniversity.edu.ng The adsorption of these molecules on the metal surface blocks the active sites where these reactions would typically occur. The stability and effectiveness of this protective layer are influenced by factors such as the concentration of the inhibitor and the nature of the corrosive medium. Studies on similar compounds have shown that the inhibition efficiency generally increases with higher concentrations of the inhibitor. researchgate.netnih.gov

The following table, based on research on novel p-phenylenediamine derivatives, illustrates the impact of inhibitor concentration on corrosion inhibition efficiency. While the specific values are for different, but related, compounds, they serve to demonstrate the general principle of how concentration affects protective performance.

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 11.2 | - |

| 0.50 x 10⁻⁴ | 2.360 | 83.08 |

| 2.50 x 10⁻⁴ | 1.762 | 92.99 |

| 7.50 x 10⁻⁴ | 2.106 | 97.35 |

| Table 1: Example of the effect of p-phenylenediamine derivative concentration on corrosion inhibition efficiency in 1M HCl. Data is illustrative of the general mechanism and adapted from studies on related compounds. nih.gov |

The adsorption process of these inhibitors often aligns with established models such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. semanticscholar.orgresearchgate.net

Tribofilm Formation and Surface Protection

In applications involving friction and wear, such as in lubricants, this compound contributes to the formation of a protective tribofilm. A tribofilm, or anti-wear film, is a thin, sacrificial layer that forms on surfaces in sliding contact. wisc.edu This film is a product of the chemical reactions between the lubricant additives, the lubricated surfaces, and the operating conditions (e.g., load, temperature).

As an anti-wear additive, this compound participates in the tribochemical reactions that lead to the generation of this protective layer. The film serves to separate the contacting surfaces, preventing direct metal-to-metal contact and thereby reducing friction and wear. This is particularly crucial under boundary lubrication conditions, where the lubricant film is not thick enough to completely separate the surfaces.

The tribofilm is a dynamic entity, constantly being worn away and replenished by the lubricant additives. wisc.edu The chemical composition of the tribofilm is complex and typically includes elements from the additives and the metal surfaces. For instance, in lubricants containing zinc dialkyldithiophosphates (ZDDPs), the tribofilm is known to be a phosphate-based glass. wisc.edu As a nitrogen-containing antioxidant, this compound would be expected to be incorporated into this film, enhancing its durability and protective properties.

The effectiveness of the tribofilm is dependent on several factors, including the chemical reactivity of the additives, the operating temperature, and the load. The presence of this compound, with its antioxidant properties, also helps to prevent the oxidative degradation of the lubricant, which in turn contributes to maintaining a stable and effective tribofilm over time.

The following table summarizes key aspects of tribofilm formation relevant to additives like this compound.

| Parameter | Description |

| Formation Mechanism | Chemical reaction between lubricant additives and the metal surface under friction and heat. |

| Primary Function | Acts as a sacrificial layer to prevent direct metal-to-metal contact, reducing wear and friction. wisc.edu |

| Key Influencing Factors | Additive reactivity, temperature, load, and lubricant base oil polarity. |

| Role of PPD Derivatives | Contribute to the chemical composition of the film and prevent oxidative degradation of the lubricant. |

| Table 2: General Characteristics of Tribofilm Formation. |

Advanced Applications and Performance Evaluation in Engineering Materials

Polymer Stabilization Applications of N,N'-Diheptyl-P-phenylenediamine.mdpi.comnih.gov

N,N'-substituted p-phenylenediamines (PPDs) are a well-established class of antioxidants and antiozonants used to protect polymeric materials from degradation. nih.govnih.gov this compound, by virtue of its chemical structure, functions as a potent stabilizer, enhancing the service life of various polymers.

Efficacy in Rubber and Plastics for Enhanced Longevity.nih.govdormer.com

In the rubber and plastics industry, the longevity of products is a critical performance metric, often dictated by the material's resistance to oxidative degradation. PPDs, including N,N'-di-substituted derivatives like this compound, are instrumental in extending the lifespan of these materials. nih.gov They function primarily as radical scavengers, interrupting the auto-oxidative chain reactions that lead to the deterioration of mechanical properties such as elasticity, strength, and flexibility. researchgate.net

The antioxidant mechanism of p-phenylenediamines involves the donation of a hydrogen atom from the amine group to a peroxy radical, which is a key species in the oxidation process. This reaction neutralizes the radical and prevents it from abstracting a hydrogen atom from the polymer backbone, thus inhibiting the propagation of degradation. The resulting aminyl radical is relatively stable and does not readily initiate new oxidation chains.

| Antioxidant Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 2 | 27.986 | 583.75 |

| 3 | 26.543 | 591.88 |

| 4 | 25.112 | 570.31 |

Table 1: Effect of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) concentration on the mechanical properties of a natural rubber compound. This data is illustrative of the general effect of p-phenylenediamine (B122844) antioxidants. aip.orguki.ac.id

Impact on Polymer Properties under Oxidative Stress.

The primary function of this compound as a polymer stabilizer is to mitigate the detrimental effects of oxidative stress. Oxidative degradation, initiated by heat, UV radiation, or mechanical stress, leads to a cascade of chemical reactions that result in chain scission and cross-linking of the polymer chains. These changes manifest as a loss of mechanical properties, including reduced tensile strength, decreased elongation at break, and increased brittleness.

The following table illustrates the effect of another p-phenylenediamine derivative, N-(1, 3-dimethylbutyl)-N'-phenyl-p-phenylene diamine (6PPD), on the mechanical properties of Acrylonitrile-Butadiene Rubber (NBR) under gamma irradiation, a source of significant oxidative stress. The data demonstrates a notable improvement in tensile strength and elongation at break with the addition of the antioxidant.

| 6PPD Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 1 | 16.5 | 480 |

| 3 | 18.2 | 510 |

| 5 | 19.8 | 530 |

Table 2: Effect of 6PPD concentration on the mechanical properties of NBR rubber under gamma irradiation. This data is illustrative of the protective effect of p-phenylenediamine antioxidants against oxidative stress. researchgate.netresearchgate.net

This compound as a Lubricant Additive.

In addition to its role in polymer stabilization, this compound and related compounds exhibit properties that make them valuable as additives in lubricating oils. Their functions extend beyond simple antioxidation to include influencing the rheological properties of the lubricant and controlling the formation of deposits.

Influence on Viscosity Index and Pour Point Depression.

The Viscosity Index (VI) is a measure of a fluid's change in viscosity with respect to temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range, which is a desirable characteristic for lubricants operating under variable temperature conditions. researchgate.netgoogle.com While polymeric additives are the primary VI improvers, certain smaller molecule additives can also have a modest influence on the VI of a base oil. researchgate.net

The Pour Point is the lowest temperature at which an oil will pour or flow under specified conditions. borlab.com.tr At low temperatures, wax crystals can form in mineral oils, leading to a significant increase in viscosity and hindering the lubricant's ability to flow. Pour Point Depressants (PPDs) are additives that modify the size and shape of these wax crystals, preventing them from forming a rigid network and thus lowering the pour point of the oil. mdpi.compe100plus.comborlab.com.tracs.org

Amine-based compounds can contribute to pour point depression. While specific data for this compound is not available, studies on polymeric additives with amine functionalities have shown their effectiveness as PPDs. nih.govijeast.com The long alkyl chains of this compound could potentially interact with the forming wax crystals, disrupting their growth and improving the low-temperature fluidity of the lubricant.

The following table shows the effect of a polymeric additive with amine functionality on the pour point of a waxy crude oil, illustrating the principle of pour point depression by such additives.

| Additive Concentration (ppm) | Pour Point (°C) | Pour Point Depression (°C) |

|---|---|---|

| 0 | 24 | 0 |

| 1000 | 9 | 15 |

| 2000 | 6 | 18 |

| 3000 | 3 | 21 |

Table 3: Illustrative data on the effect of a polymeric amine-based additive on the pour point of a waxy crude oil. nih.gov

Performance as a Deposit Control Agent.

The high temperatures and oxidative environment within an internal combustion engine can lead to the breakdown of lubricating oil, resulting in the formation of sludge, varnish, and carbonaceous deposits on engine components. These deposits can interfere with the engine's operation, reduce efficiency, and lead to increased wear.

Deposit control agents, also known as detergents and dispersants, are added to lubricants to keep these insoluble degradation products suspended in the oil, preventing them from agglomerating and depositing on surfaces. Amine-based compounds, particularly those with polar and non-polar moieties, can function as effective dispersants. The polar amine head can associate with the insoluble particles, while the non-polar alkyl tails maintain their solubility in the oil. Michael reaction adducts of phenylenediamines have been reported to provide good deposit control in crankcase oils. pageplace.de While specific performance data for this compound as a deposit control agent is limited, its chemical structure suggests a potential for this application. researchgate.net

Rheological Studies of Lubricating Oils with this compound Derivatives

The incorporation of additives to modify the rheological properties of lubricating oils is a critical aspect of lubricant formulation. While direct and extensive rheological studies on this compound are not widely published, the behavior of similar long-chain N-substituted p-phenylenediamine derivatives provides significant insights into its likely effects.

Derivatives of p-phenylenediamine with long alkyl chains have been shown to function as effective viscosity index (VI) improvers. The viscosity index is a measure of the change in a fluid's viscosity with respect to temperature. A higher VI indicates a smaller decrease in viscosity at high temperatures, which is a desirable characteristic for lubricants operating under a wide range of thermal conditions. The long heptyl chains of this compound are expected to enhance its solubility in base oils and contribute to the viscosity of the formulation. At low temperatures, the coiled polymer-like additive has a minimal impact on viscosity. As the temperature increases, the chains uncoil and expand, leading to a more significant increase in viscosity that counteracts the natural thinning of the base oil.

Research on polymeric multifunctional amides derived from N-phenyl-p-phenylenediamine and α-olefins has demonstrated that increasing the alkyl chain length (from C8 to C12) enhances the effectiveness of the additive as a VI improver researchgate.net. This suggests that the C7 chains of this compound would contribute positively to the viscosity index of a lubricant. The effectiveness of such additives typically increases with their concentration in the base oil researchgate.net.

Table 1: Expected Influence of this compound on Lubricant Rheology (Based on general properties of long-chain alkyl-substituted p-phenylenediamines)

| Rheological Property | Expected Effect of this compound | Rationale |

| Kinematic Viscosity | Increase with concentration | The addition of a higher molecular weight solute increases the overall viscosity of the solution. |

| Viscosity Index (VI) | Improvement | The heptyl chains are expected to uncoil at higher temperatures, increasing viscosity and thus improving the VI. |

| Shear Stability | Moderate | While providing VI improvement, the long alkyl chains may be susceptible to mechanical shearing, which could lead to a loss of viscosity over time. The specific shear stability would require experimental determination. |

| Pour Point | Potential for depression | The presence of alkyl chains can disrupt the crystallization of paraffin (B1166041) waxes in mineral base oils, potentially lowering the pour point. |

Compatibility Studies with Base Oils and Other Additives

The effectiveness of a lubricant additive is fundamentally dependent on its compatibility with the base oil and other components of the additive package. Compatibility refers to the ability of the additive to dissolve and remain stable in the base oil without phase separation, precipitation, or adverse chemical reactions.

This compound possesses a dual nature in terms of polarity. The p-phenylenediamine core is relatively polar, while the two heptyl chains are nonpolar. This structure suggests good solubility in a range of base oils. The long nonpolar alkyl chains are particularly beneficial for compatibility with nonpolar base oils such as API Group II, Group III (hydrocracked), and Group IV (polyalphaolefin or PAO) base stocks lube-media.com. These base oils have low aromatic content and thus lower solvency, making the solubilizing effect of the heptyl groups crucial.

The compatibility with other additives is also a key consideration. Lubricant formulations are complex mixtures containing detergents, dispersants, anti-wear agents (like ZDDP), and friction modifiers. The amine functionality of this compound can potentially interact with acidic additives. However, N,N'-disubstituted-p-phenylenediamines are generally considered compatible with common lubricant additives and can even exhibit synergistic antioxidant effects when used in combination with other antioxidants like secondary diarylamines google.com.

Table 2: Predicted Compatibility of this compound with Common Lubricant Base Oils

| Base Oil Type | Predicted Compatibility | Key Factors |

| Group I (Solvent-Refined Mineral Oil) | Good | Moderate polarity and aromatic content of the base oil should facilitate dissolution. |

| Group II/III (Hydrotreated/Hydrocracked Mineral Oil) | Excellent | The nonpolar heptyl chains enhance solubility in these low-polarity base oils lube-media.com. |

| Group IV (Polyalphaolefin - PAO) | Excellent | Similar to Group II/III, the nonpolar nature of PAO is well-suited for the alkyl chains of the additive mdpi.com. |

| Group V (Esters, etc.) | Good to Moderate | The polarity of the ester base oil can interact favorably with the amine core, but the long nonpolar tails may limit solubility at high concentrations nyelubricants.com. |

Other Specialized Applications and Research Niche Exploration

Beyond its use in lubricants, the fundamental chemical properties of this compound open up possibilities for its use in other specialized fields.

Utilization as a Redox Indicator in Chemical Systems

P-phenylenediamine and its derivatives are well-known for their ability to undergo reversible oxidation-reduction (redox) reactions. This property makes them suitable for use as redox indicators, which are compounds that change color at a specific electrode potential.

The core mechanism involves the two-step oxidation of the p-phenylenediamine moiety. The first step is a one-electron oxidation to form a stable radical cation, known as a Wurster's radical. This species is often intensely colored. A second one-electron oxidation yields the diimine, which is also colored but typically has a different absorption spectrum from the radical cation.

The specific redox potential at which these color changes occur is influenced by the nature of the substituents on the nitrogen atoms. The electron-donating nature of the heptyl groups in this compound is expected to lower the oxidation potential compared to the unsubstituted p-phenylenediamine, making it easier to oxidize nih.gov. The long alkyl chains also enhance its solubility in non-aqueous solvents, making it a potentially useful indicator for titrations and electrochemical analyses in organic media.

Table 3: General Redox Behavior of N,N'-Dialkyl-p-phenylenediamines

| Oxidation State | Species | General Color |

| Reduced Form | N,N'-dialkyl-p-phenylenediamine | Colorless or pale yellow |

| One-Electron Oxidation | Radical Cation (Wurster's Radical) | Intense color (e.g., blue, violet) |

| Two-Electron Oxidation | Diimine | Colored (e.g., yellow, red) |

Electrochromic Properties in Advanced Optical Materials

Electrochromism is the phenomenon where a material changes its optical properties (specifically color) in response to an applied electrical potential. This property is the basis for technologies such as smart windows, auto-dimming mirrors, and electronic displays.

The reversible redox behavior of p-phenylenediamine derivatives, as described above, is the foundation for their potential use in electrochromic devices. The distinct colors of the neutral, radical cation, and diimine states allow for a tunable optical response. By incorporating this compound into a polymer backbone or as a component in an electrochromic formulation, it is possible to create materials that switch between transparent and colored states.

Research on polyamides and polyimides containing N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPPA) moieties has shown that these materials exhibit reversible electrochemical oxidation with strong color changes rsc.orgrsc.org. The films can switch from a colorless neutral state to yellow and blue oxidized forms. The heptyl groups in this compound would be expected to enhance the processability and solubility of such polymers in common organic solvents, facilitating the fabrication of thin films for electrochromic applications. The ability to form multiple colored species (tristable or even tetrastable) has been observed in some complex p-phenylenediamine-based polymers, offering the potential for multicolor electrochromic systems rsc.org.

Degradation Pathways and Environmental Transformation of N,n Diheptyl P Phenylenediamine

Oxidative Degradation of p-Phenylenediamines to Quinone Derivatives

The oxidative transformation of p-phenylenediamines (PPDs) is a primary degradation pathway, leading to the formation of corresponding p-phenylenediamine (B122844) quinones (PPD-Qs). This process is a significant area of environmental research due to the potential toxicity of the resulting quinone compounds. mdpi.comchemrxiv.orgnih.gov

The formation of quinone derivatives from PPDs is a well-documented phenomenon. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) readily oxidizes to form 6PPD-quinone (6PPD-Q), a compound that has been identified as highly toxic to certain aquatic species. chemrxiv.orgnih.govnih.gov The general structure of PPDs, featuring two amine groups attached to a benzene (B151609) ring, makes them susceptible to oxidation. wikipedia.org This oxidation can result in the formation of a quinone structure. The characterization of these PPD-Qs is typically performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for their identification and quantification in various environmental matrices. nih.govnih.gov Studies have confirmed the presence of various PPD-Qs in environmental samples, including fine particulate matter (PM2.5), roadway runoff, and even human urine, indicating widespread environmental distribution. mdpi.comnih.govresearchgate.net

Ozone is a key oxidant in the environment that drives the transformation of PPDs into their quinone derivatives. chemrxiv.orgnih.gov Studies on 6PPD have shown that it reacts rapidly with ozone to form numerous transformation products, including 6PPD-Q. chemrxiv.org This reaction is particularly relevant in the context of tire wear particles, as PPDs are used as antiozonants in rubber to prevent degradation from ozone exposure. chemrxiv.orgnih.gov The ozonolysis of PPDs can occur both in the gas phase and on surfaces, leading to the release of PPD-Qs into the environment. chemrxiv.org The rate and extent of this transformation are dependent on the specific structure of the PPD molecule. chemrxiv.orgnih.gov For example, research has shown that while 6PPD and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) react quickly with ozone, other PPDs like N,N'-diphenyl-p-phenylenediamine (DPPD) and N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) show no significant reactivity under similar conditions. chemrxiv.orgnih.gov

Influence of Environmental Factors on Transformation Kinetics

The rate at which N,N'-Diheptyl-p-phenylenediamine and other PPDs transform in the environment is influenced by a variety of factors, including the presence of catalysts and the composition of the surrounding medium.

Transition metals such as iron (Fe³⁺) and copper (Cu²⁺) can catalyze the oxidation of PPDs. For instance, a study on N,N-dimethyl-p-phenylenediamine (DPD) demonstrated that iron and copper significantly enhance the rate of its oxidative coupling reaction. nih.gov This catalytic activity suggests that the presence of these metals in soil and water could accelerate the degradation of PPDs and the formation of their quinone derivatives. The exact mechanism involves the metal ions facilitating the transfer of electrons, thereby promoting the oxidation of the PPD molecule.

Total organic carbon (TOC) is a measure of the total amount of organic compounds in a sample and can influence degradation processes. In the context of photocatalytic degradation of organic pollutants, the reduction of TOC is a key indicator of complete mineralization. researchgate.netresearchgate.netumich.edunih.gov While specific studies on the role of TOC in the degradation of this compound are lacking, it is plausible that the presence of other organic matter could affect its transformation. For example, organic matter can act as a photosensitizer, potentially accelerating degradation, or it could compete for reactive species, thereby inhibiting the degradation of the target compound.

Distribution and Persistence of Transformation Products in Environmental Compartments

The transformation products of PPDs, particularly PPD-Qs, have been detected in various environmental compartments, indicating their distribution and persistence. Studies have found PPDs and their quinone derivatives in fine particulate matter (PM2.5), urban runoff, roadside soils, and even in human biological samples. nih.govnih.govresearchgate.netresearchgate.netnih.gov The ratios of PPD-Qs to their parent PPDs can vary, with some studies showing that the transformation products can dominate in weathered environmental samples. nih.gov The persistence of these transformation products is a concern, as some, like 6PPD-Q, have been shown to be more toxic than their parent compounds. nih.govnih.gov The ultimate fate of these compounds can include further degradation into smaller molecules, though some may persist in the environment for extended periods. nih.gov

Occurrence in Aquatic Matrices (e.g., Runoff Water, Wastewater Effluent)

Substituted p-phenylenediamines are known to enter aquatic systems through various pathways, including urban runoff and wastewater treatment plant (WWTP) effluents. nih.govnih.gov Tire wear particles are a significant source of these compounds in the environment. nih.gov

While specific concentrations for this compound in aquatic environments are not well-documented in existing research, studies on other PPDs in wastewater reveal their presence and persistence. A study in Hong Kong investigated several PPDs and their quinone transformation products (PPD-Qs) in four WWTPs. The total concentrations of PPDs in the influent ranged from 2.7 to 90 ng/L, and in the effluent, from 0.59 to 40 ng/L. nih.govnih.gov This indicates that while WWTPs provide some removal, a portion of these compounds is still released into receiving waters.

The following table summarizes the concentrations of various PPDs and their quinone derivatives found in the influent and effluent of wastewater treatment plants in one study. It is important to note that this compound was not specifically measured in this research.

Table 1: Concentrations of Selected p-Phenylenediamines and Their Quinones in Wastewater (ng/L)

| Compound | Influent Median Concentration (ng/L) | Effluent Median Concentration (ng/L) |

|---|---|---|

| PPDs | ||

| 6PPD | 12 | 0.71 |

Presence in Solid Matrices (e.g., Roadside Soil, Dust, Sludge)

Solid environmental matrices are significant sinks for PPDs, largely due to deposition from tire wear particles. Road dust and roadside soils are particularly susceptible to contamination with these compounds.

Studies have consistently detected various PPDs in road dust. For instance, research on dust from different environments, including roads and parking lots, found median concentrations of total PPDs to be 226 ng/g in road dust and 232 ng/g in parking lot dust. nih.gov Again, while these studies provide a clear indication of the environmental presence of the PPD class, specific data for this compound is not available.

The table below presents the median concentrations of several PPDs and a major transformation product in various types of dust.

Table 2: Median Concentrations of Selected p-Phenylenediamines in Dust (ng/g)

| Compound | Road Dust (ng/g) | Parking Lot Dust (ng/g) | Vehicle Dust (ng/g) | House Dust (ng/g) |

|---|---|---|---|---|

| 6PPD | Not Reported | Not Reported | Not Reported | Not Reported |

| DPPD | Not Reported | Not Reported | Not Reported | Not Reported |

| IPPD | Not Reported | Not Reported | Not Reported | Not Reported |

| CPPD | Not Reported | Not Reported | Not Reported | Not Reported |

| 6PPD-quinone | 32.2 | 41.8 | 80.9 | Not Reported |

| Total PPDs | 226 | 232 | 156 | 14.0 |

Data from a study on PPDs in various dust matrices. nih.gov "Not Reported" indicates that a median value for the specific compound was not provided in the source, though it was included in the total PPDs calculation.

Sewage sludge is another important solid matrix where PPDs can accumulate. During wastewater treatment, the solid-associated compounds are partitioned into the sludge. One study noted that a higher percentage of PPD-Qs were found in sewage sludge (20.0%) compared to the wastewater effluent (16.9%), highlighting the role of sludge as a sink for these contaminants. nih.govnih.gov

Photochemical Degradation Studies of p-Phenylenediamines

Photochemical degradation is a key transformation pathway for many organic pollutants in the environment. For PPDs, photolysis can be a significant factor in their environmental fate. researchgate.net However, specific photochemical degradation studies for this compound are not readily found in the scientific literature.

Research on other PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), N,N'-diphenyl-p-phenylenediamine (DPPD), and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), indicates that they can undergo indirect photolysis mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.net The presence of dissolved organic matter, such as fulvic acid, can influence the rate of photolysis, demonstrating the complexity of these reactions in natural waters. researchgate.net

Studies have also investigated the photocatalytic degradation of the parent compound, p-phenylenediamine, using catalysts like titanium dioxide (TiO₂), which shows the potential for engineered degradation systems. chemotechnique.se Another degradation method explored is the photo-Fenton oxidation process. sigmaaldrich.com These studies on related compounds suggest that this compound is also likely susceptible to photochemical degradation, although the specific pathways and products would require dedicated investigation.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of N,N'-Diheptyl-P-phenylenediamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a related compound, p-phenylenediamine (B122844) (PPD), signals for the aromatic protons appear around δ 6.31, while the amine protons (-NH₂) show a broad signal at δ 3.37. researchgate.net For this compound, the spectrum would be more complex due to the presence of the heptyl chains. The aromatic protons on the phenylenediamine core would exhibit characteristic shifts, and the protons of the heptyl groups would appear as a series of multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For substituted 1,4-phenylenediamines, the chemical shifts of the quaternary carbons C-1 and C-ipso/Ph can be distinguished using Heteronuclear Multiple Bond Correlation (HMBC) experiments, with C-1 of the 1,4-phenylenediamine moiety appearing in the range of δ 145.75–146.06. core.ac.uk The carbons of the heptyl chains would have distinct signals in the upfield region of the spectrum.

¹H-¹⁵N HMBC Spectroscopy : Heteronuclear Multiple Bond Correlation (HMBC) experiments that correlate ¹H and ¹⁵N nuclei are particularly useful for confirming the connectivity between the nitrogen atoms of the diamine and the heptyl groups. These experiments would show correlations between the N-H protons (if present) or the protons on the carbon adjacent to the nitrogen and the ¹⁵N nucleus of the amine groups. This technique provides unambiguous evidence for the N-alkylation pattern.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | m | 4H | Aromatic protons |

| ~3.1 | t | 4H | -NH-CH ₂- |

| ~1.6 | m | 4H | -CH₂-CH ₂-CH₂- |

| ~1.3 | m | 16H | -(CH ₂)₄- |

| ~0.9 | t | 6H | -CH ₃ |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

In the FTIR spectrum of the parent compound, p-phenylenediamine, characteristic sharp bands for the N-H stretching modes of the primary amine (NH₂) group are observed around 3498 and 3450 cm⁻¹. researchgate.netresearchgate.net A strong band near 1605 cm⁻¹ is attributed to the N-H bending mode. researchgate.net For this compound, which is a secondary amine, the spectrum would show a single, weaker N-H stretching band around 3300-3500 cm⁻¹. The C-N stretching vibration is typically observed around 1240 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1500 cm⁻¹ region. researchgate.net The aliphatic heptyl chains would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹.

A summary of expected IR absorption bands for this compound is provided in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium | N-H stretching (secondary amine) |

| ~2850-2960 | Strong | C-H stretching (aliphatic) |

| ~1600-1500 | Strong | C=C stretching (aromatic) |

| ~1240 | Medium | C-N stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of p-phenylenediamine in dimethyl sulfoxide (B87167) shows intense absorption bands at 199 nm and 237 nm, which are assigned to π-π* transitions of the benzene (B151609) ring. researchgate.net A weaker band at 299 nm is attributed to a π-p conjugation involving the lone pair electrons of the amine groups and the aromatic ring. researchgate.net

For this compound, similar electronic transitions are expected. The substitution of the amino groups with heptyl chains may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to electronic and steric effects. The oxidation of N,N'-diethyl-p-phenylenediamine (DPD) to its radical cation (DPD•+) results in strong absorption at 510 nm and 551 nm, a principle used in some analytical methods. mdpi.com

Chromatographic and Mass Spectrometric Approaches for Quantitative Analysis

For the separation and quantification of this compound, particularly at low concentrations, chromatographic and mass spectrometric techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantitative analysis of phenylenediamines. ust.eduust.edu Isomers of phenylenediamine can be separated and analyzed using a mixed-mode stationary phase column with a mobile phase of acetonitrile (B52724) and water containing an acid buffer, and detected by UV at 200 nm. sielc.com A sensitive HPLC method with diode array detection (DAD) has been developed for the quantitative measurement of p-phenylenediamine and its metabolites, using a hydrophilic modified C18 column and a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) solution. nih.gov Detection was performed at 240 or 255 nm. nih.gov For this compound, a similar reversed-phase HPLC method could be developed, likely with a higher proportion of organic solvent in the mobile phase due to its increased hydrophobicity from the heptyl chains.

A typical HPLC method for a related compound is summarized below.

| Parameter | Condition |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm sielc.com |

| Mobile Phase | Acetonitrile/Water (30/70) with 0.2% H₂SO₄ sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 210 nm sielc.com |

For highly sensitive and selective trace detection of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. This method combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Sensitive LC-MS/MS methods have been developed for the simultaneous determination of p-phenylenediamine (PPD) and its metabolites in biological matrices like blood and urine. nih.govup.ac.zanih.gov These methods typically use electrospray ionization (ESI) in the positive ion mode and operate in the multiple reaction monitoring (MRM) mode for quantification. nih.govnih.govresearchgate.net For PPD, the transition of m/z 109 → 92 is commonly monitored. nih.gov

For the analysis of this compound, a specific LC-MS/MS method would be developed. The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be identified through fragmentation studies to establish a unique MRM transition for highly selective quantification, even in complex sample matrices. This approach allows for detection limits in the low ng/mL range. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| p-Phenylenediamine (PPD) | 109 | 92 nih.gov |

| N-acetyl-p-phenylenediamine (MAPPD) | 151 | 92 nih.gov |

| N,N'-diacetyl-p-phenylenediamine (DAPPD) | 193 | 92 nih.gov |

| Acetanilide (Internal Standard) | 136 | 77 nih.gov |

Gas Chromatography/Mass Spectroscopy (GC/MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful analytical technique for separating, identifying, and quantifying chemical compounds. For aromatic amines such as p-phenylenediamine (PPD) derivatives, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation in the injection port. scirp.org To overcome these issues, derivatization is an essential prerequisite. This process involves chemically modifying the analyte to create a new compound with properties that are more suitable for GC analysis, such as increased volatility and thermal stability. scirp.orgmdpi.com

For PPD and its N-substituted derivatives, common derivatization strategies include:

Acylation: Using reagents like acetic anhydride (B1165640) to react with the amine groups. This method is effective for protecting amine functionalities and preventing unwanted chemical reactions during analysis. mdpi.com The resulting derivatives often produce characteristic fragment ions in the mass spectrometer, such as the loss of a ketene (B1206846) group, which aids in their identification and quantification using techniques like selective ion monitoring (SIM). mdpi.com

Imine Formation: Reacting the diamine with an aldehyde, such as benzaldehyde (B42025), to form a more stable and less polar imine derivative. scirp.orgnih.govresearchgate.net This approach enhances the instrumental response, leading to a more sensitive and accurate analysis. nih.gov

The analytical workflow involves the derivatization of the sample, followed by extraction of the derivative into an appropriate organic solvent. This solution is then injected into the GC/MS system. An internal standard is often used to ensure accurate quantification. nih.gov The GC separates the derivatized compound from other components in the sample matrix, and the MS provides mass information for definitive identification and quantification. nih.govresearchgate.net Linearity for such methods is typically high, with correlation coefficients often exceeding 0.99. mdpi.comnih.gov While specific studies on this compound are not prevalent, the established methods for other PPD derivatives provide a robust framework for its analysis.

Table 1: Typical Parameters for GC/MS Analysis of Derivatized PPDs

| Parameter | Description | Typical Value/Condition | Source |

|---|---|---|---|

| Derivatization Agent | Reagent used to modify the analyte for improved analysis. | Acetic Anhydride or Benzaldehyde | mdpi.comnih.gov |

| GC Column | The stationary phase where separation occurs. | Capillary column (e.g., DB-5ms) | General GC practice |

| Injector Temperature | Temperature at which the sample is vaporized. | 250 °C | scirp.orgscirp.org |

| Oven Program | Temperature gradient used to elute compounds. | Initial temp ~60°C, ramped to ~280°C | scirp.orgscirp.org |

| MS Mode | Method of mass analysis used for detection. | Selected Ion Monitoring (SIM) for quantification | mdpi.comnih.gov |

| Internal Standard | A reference compound added for accurate quantification. | N-benzylidene-4-methylbenzene-amine | scirp.orgnih.gov |

Thermal Analysis Methods for Material Stability Assessment

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for assessing the thermal stability of materials like this compound, which is vital for understanding its behavior during storage, processing, and application at elevated temperatures. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com A TGA curve plots mass loss against increasing temperature. For this compound, a TGA scan would reveal its decomposition profile, characterized by the onset temperature of mass loss, which indicates the beginning of its thermal degradation. This provides a direct measure of its thermal stability. researchgate.net While specific data for the diheptyl derivative is limited, studies on related poly(p-phenylenediamine) polymers show they can be thermally stable at temperatures exceeding 400°C, suggesting that the diamine monomer itself possesses significant stability. researchgate.net

Differential Thermal Analysis (DTA) and Differential Thermogravimetry (DTG)

Differential Thermal Analysis (DTA) and Differential Thermogravimetry (DTG) are often performed simultaneously with TGA to provide more comprehensive information.

DTA measures the temperature difference between a sample and an inert reference material as they are heated. researchgate.netyoutube.com The resulting DTA curve shows peaks corresponding to thermal events. An endothermic peak (pointing down) indicates heat absorption, typical of melting or boiling, while an exothermic peak (pointing up) indicates heat release, often associated with crystallization or decomposition. youtube.comresearchgate.net For this compound, DTA would identify its melting point and the temperatures at which decomposition processes occur, classifying them as endothermic or exothermic.

DTG is the first derivative of the TGA curve, plotting the rate of mass loss against temperature ( dm/dt ). researchgate.net The DTG curve displays peaks where the rate of mass loss is at a maximum. This is particularly useful for separating overlapping decomposition stages that might appear as a single step in the TGA curve. researchgate.net For this compound, the DTG peak temperature would indicate the point of its most rapid degradation. researchgate.net

| DTG | Rate of Mass Loss vs. Temp. | Temperature of maximum decomposition rate, resolution of overlapping degradation steps. | researchgate.netresearchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. It is particularly powerful for characterizing crystalline substances. When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays in specific directions. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

For this compound, XRD analysis would provide fundamental information about its solid-state structure. The analysis can distinguish between crystalline (ordered) and amorphous (disordered) phases. researchgate.net If the compound is crystalline, XRD can be used to determine its crystal system, lattice parameters, and the arrangement of molecules within the crystal unit cell. Studies on related compounds like poly(p-phenylenediamine) have shown that they possess a partially crystalline structure. researchgate.net The Cambridge Structural Database contains crystal structure data for the related N,N'-Diphenyl-P-Phenylenediamine, indicating the feasibility of such analysis for its derivatives. nih.gov

Table 3: Structural Information from X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystallinity | Determines if the material is crystalline, amorphous, or semi-crystalline. |

| Crystal System | Identifies the basic geometric framework of the crystal lattice (e.g., cubic, tetragonal). |

| Lattice Parameters | Measures the dimensions and angles of the unit cell. |

| Phase Identification | Identifies the specific crystalline phase(s) present in the sample. |

| Molecular Packing | Describes how individual molecules are arranged relative to each other in the solid state. |

Electrochemical Analysis for Redox Properties

Electrochemical analysis methods are used to investigate the redox (reduction-oxidation) properties of chemical compounds. For molecules like this compound, which contain electron-donating amino groups, these techniques are invaluable for characterizing their electronic behavior. rsc.orgresearchgate.net Cyclic Voltammetry (CV) is one of the most commonly used electrochemical techniques for this purpose.

In a CV experiment, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. The plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. P-phenylenediamine derivatives are known to undergo oxidation in two successive one-electron steps, forming a stable radical cation (semiquinonediimine) and then a less stable dication (quinonediimine). researchgate.net

The CV of this compound would reveal key parameters about its redox behavior:

Oxidation Potentials (Epa): The potentials at which the compound is oxidized.

Reduction Potentials (Epc): The potentials at which the oxidized species are reduced back.

Reversibility: The stability of the oxidized species. A reversible or quasi-reversible process indicates that the generated radical cation is stable on the timescale of the experiment. researchgate.netrsc.org

This information is crucial for applications where the compound might act as an antioxidant or an electronic material, as the ease of oxidation and the stability of the oxidized forms are key performance indicators. researchgate.net

Table 4: Parameters Obtained from Cyclic Voltammetry

| Parameter | Symbol | Description |

|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current occurs. |

| Cathodic Peak Potential | Epc | The potential at which the maximum reduction current occurs. |

| Formal Redox Potential | E°' | The thermodynamic potential of the redox couple, often estimated as (Epa + Epc)/2. |

| Peak Current Ratio | Ipa / Ipc | A measure of the stability of the species generated upon oxidation. A ratio of ~1 suggests a stable, reversible couple. |

Structure Activity Relationship Sar Studies of N,n Diheptyl P Phenylenediamine and Analogues

Influence of Alkyl Chain Length on Antioxidant Efficacy and Material Compatibility

The length of the N-alkyl chains in N,N'-dialkyl-p-phenylenediamines, such as N,N'-Diheptyl-P-phenylenediamine, plays a pivotal role in determining their antioxidant activity and compatibility with polymeric matrices. Generally, increasing the alkyl chain length can enhance the solubility and dispersibility of the antioxidant within a nonpolar polymer, a critical factor for its effective functioning.

For instance, research on p-alkylaminophenols demonstrated a clear dependence of antioxidant potency on the alkyl chain length, with longer chains showing increased activity in reducing lipid peroxidation. nih.gov Similarly, in oil-in-water emulsions, antioxidant activity was found to be optimal at an intermediate alkyl chain length. nih.gov This suggests a balance must be struck between hydrophobicity, which governs localization and compatibility, and the intrinsic radical scavenging ability of the molecule.

Table 1: Effect of Alkyl Chain Length on Antioxidant Properties (Conceptual)

| Compound | Alkyl Chain Length | Relative Solubility in Nonpolar Polymer | Relative Antioxidant Efficacy |

| N,N'-Dimethyl-p-phenylenediamine | 1 | Low | Moderate |

| N,N'-Dibutyl-p-phenylenediamine | 4 | Moderate | High |

| This compound | 7 | High | Very High |

| N,N'-Didodecyl-p-phenylenediamine | 12 | Very High | High (potential cut-off) |

This table is illustrative and based on general principles of SAR. Actual values can vary depending on the specific polymer system and test conditions.

Effects of Substituent Position and Nature on Chemical Reactivity and Performance

The chemical reactivity and performance of PPD antioxidants are highly sensitive to the position and electronic nature of substituents on the aromatic ring and the nitrogen atoms. The primary antioxidant mechanism of PPDs involves the donation of a hydrogen atom from one of the N-H groups to a radical species, which in turn generates a stabilized aminyl radical.

Theoretical and experimental studies have shown that the antioxidant effectiveness is related to the stability of the radicals formed after hydrogen donation. researchgate.net The nature of the groups attached to the nitrogen atoms (alkyl vs. aryl) and any substituents on the phenyl ring can influence the N-H bond dissociation energy (BDE). A lower BDE generally facilitates easier hydrogen donation and thus higher antioxidant activity. acs.org

The position of substituents on the phenyl ring also matters. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially lowering the BDE of the N-H bond and enhancing antioxidant activity. Conversely, electron-withdrawing groups would be expected to decrease activity. The steric environment around the nitrogen atoms is also critical. Bulky substituents can hinder the approach of radicals, but they can also increase the stability of the resulting aminyl radical. researchgate.net

Table 2: Influence of Substituent Type on PPD Reactivity (Conceptual)

| Substituent on Nitrogen | Electronic Effect | Steric Hindrance | Expected Antioxidant Activity |

| Methyl | Weakly Donating | Low | Moderate |

| Isopropyl | Donating | Moderate | High |

| Phenyl | Withdrawing/Resonance | High | Varies (depends on system) |

| Heptyl | Donating | Moderate-High | High |

Correlation between Molecular Structure and Performance as a Polymer Stabilizer

The role of a PPD derivative as a polymer stabilizer goes beyond simple radical scavenging. Its molecular structure dictates its long-term performance, volatility, and resistance to leaching from the polymer matrix. For this compound, the two heptyl chains provide a significant molecular weight and van der Waals interactions with the surrounding polymer chains.

This structural feature leads to several advantages:

Low Volatility: Compared to smaller PPDs, the higher molecular weight reduces its tendency to evaporate from the polymer, especially during high-temperature processing or extended service life.

High Persistence: The long alkyl chains act as anchors within the polymer matrix, reducing the rate at which the stabilizer can be extracted by solvents or washed out by water. This ensures long-lasting protection.

Good Dispersibility: As mentioned, the heptyl groups enhance compatibility, leading to a more uniform distribution and preventing the formation of localized domains of high antioxidant concentration which could act as failure initiation points.

Structure-Property Relationships in Phenylenediamine-Derived Polymeric Materials

While this compound is typically used as an additive, the fundamental phenylenediamine structure is also a building block for high-performance polymers, such as aramids (aromatic polyamides). Studies on these polymers provide insight into the inherent properties conferred by the phenylenediamine moiety.

Poly(p-phenylenediamine) and its derivatives are known for their thermal stability and mechanical strength. njit.edu The rigid phenylene ring in the polymer backbone contributes to a high glass transition temperature and excellent thermal resistance. researchgate.net When PPD units are incorporated into a polymer chain, they can impart several key properties:

Rigidity and Strength: The planar structure of the phenylenediamine ring leads to stiff polymer chains, which can pack efficiently, resulting in materials with high tensile strength and modulus. njit.edu

Thermal Stability: The aromatic nature of the backbone is inherently resistant to thermal degradation.

Conductivity: Oxidized forms of poly(p-phenylenediamine) can exhibit electrical conductivity, making them interesting for applications in electronics.

The morphology of poly(p-phenylenediamine) can be controlled by synthesis conditions, leading to structures ranging from nanofibers to nanospheres. researchgate.net The structure of these polymers, including the potential for hydrogen bonding and ionic interactions between chains, dictates their final properties. researchgate.net Although this compound itself is not typically polymerized, the principles governing the structure-property relationships in PPD-based polymers underscore the inherent stability and advantageous electronic properties of its core chemical structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of p-phenylenediamine (B122844) (PPD) derivatives. By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and a variety of other electronic properties.

In the context of DHPD, DFT calculations are instrumental in understanding its antioxidant mechanism. The antioxidant activity of PPDs is primarily attributed to their ability to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. DFT studies on related N,N'-substituted PPDs have shown that the energy required for this hydrogen abstraction is a key determinant of antioxidant efficacy. The presence of electron-donating alkyl groups, such as the heptyl chains in DHPD, influences the electron density on the nitrogen atoms, which in turn affects the N-H bond dissociation energy.

Furthermore, DFT is used to elucidate the electronic structure of DHPD, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the p-phenylenediamine core, particularly on the nitrogen atoms, indicating that these are the primary sites for electrophilic attack and oxidation. The energy of the HOMO is a critical parameter, as a higher HOMO energy generally correlates with a greater ease of oxidation and thus, better antioxidant performance.

A significant degradation pathway for PPDs in aqueous environments is hydrolysis. nih.govwur.nl Theoretical calculations have been employed to explore the potential energy surfaces of such reactions, providing a step-by-step understanding of the mechanism. For PPDs, hydrolysis is understood to be a critical factor in their environmental persistence and transformation. nih.govwur.nl

A predictive model based on theoretical calculations has been developed to estimate the hydrolysis half-life of a wide range of PPDs. nih.govwur.nl This model correlates the hydrolysis rate with the proton affinity of the nitrogen atom, a parameter that can be readily calculated. For a series of PPDs, the predicted half-lives were found to be in good agreement with experimental data, demonstrating the power of computational methods in predicting the environmental fate of these compounds. nih.gov While specific data for DHPD is not detailed, the model provides a framework for estimating its degradation profile.